molecular formula C11H20N2 B1210587 1-Octylimidazole CAS No. 21252-69-7

1-Octylimidazole

Cat. No.: B1210587
CAS No.: 21252-69-7
M. Wt: 180.29 g/mol
InChI Key: KLMZKZJCMDOKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octylimidazole is an organic compound belonging to the imidazole family. It is characterized by the presence of an octyl group attached to the nitrogen atom of the imidazole ring. The molecular formula of this compound is C11H20N2, and it has a molecular weight of 180.29 g/mol . This compound is a colorless to pale yellow liquid with a strong amine-like odor .

Biochemical Analysis

Biochemical Properties

1-Octylimidazole plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It is employed in the highly enantioselective epoxidation of olefins by Jacobsen’s catalyst . The compound interacts with various enzymes and proteins, facilitating the formation of enzyme-substrate complexes. These interactions are primarily driven by the hydrophobic nature of the octyl group, which enhances the binding affinity of this compound to hydrophobic pockets within enzymes and proteins.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cell membrane receptors, leading to alterations in intracellular signaling cascades. Additionally, this compound can affect gene expression by binding to transcription factors and modulating their activity, thereby influencing the expression of specific genes involved in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a ligand, binding to specific sites on enzymes and proteins, thereby altering their conformation and activity. This binding can result in either inhibition or activation of enzymatic activity, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate cellular processes without causing adverse effects. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to avoid potential toxicities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring its safe use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its intracellular localization. Additionally, this compound can bind to carrier proteins that aid in its transport to specific cellular compartments, ensuring its effective distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. The presence of specific targeting signals on this compound facilitates its transport to these subcellular locations, ensuring its functional activity within the cell .

Preparation Methods

1-Octylimidazole can be synthesized through various methods, including:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Octylimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions

Comparison with Similar Compounds

1-Octylimidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it versatile for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

1-octylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMZKZJCMDOKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175507
Record name N-Octyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21252-69-7
Record name N-Octyl imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octyl imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

64.6 parts of n-octylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 186 parts of propanol and are introduced dropwise over 30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, into a stirred flask. The temperature is kept at 65° C. After all has been introduced, stirring is continued for 20 minutes at 65° C., and the mixture is then worked up by distillation. 64.2 parts of 1-octylimidazole (boiling point 110° C./1 mm Hg) are obtained, corresponding to a yield of 71.3% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
72.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octylimidazole
Reactant of Route 2
Reactant of Route 2
1-Octylimidazole
Reactant of Route 3
Reactant of Route 3
1-Octylimidazole
Reactant of Route 4
Reactant of Route 4
1-Octylimidazole
Reactant of Route 5
Reactant of Route 5
1-Octylimidazole
Reactant of Route 6
Reactant of Route 6
1-Octylimidazole
Customer
Q & A

Q1: How does 1-Octylimidazole interact with metal ions during extraction processes?

A1: this compound acts as a chelating agent, forming stable complexes with various metal ions, including copper, cadmium, lead, zinc, and nickel. [, , , ] This interaction is based on the donation of electron pairs from the nitrogen atoms in the imidazole ring to the vacant orbitals of the metal ions, leading to the formation of metal complexes. This property enables its use in liquid-liquid extraction and polymer inclusion membranes for separating and recovering metal ions from aqueous solutions. [, , ] For instance, this compound exhibits strong selectivity towards copper over other base metals like nickel, zinc, cadmium, and cobalt in acidic sulfate solutions. []

Q2: What are the structural characteristics of this compound?

A2: this compound (C11H22N2) has a molecular weight of 182.31 g/mol. [] While the provided research lacks detailed spectroscopic data, its structure comprises an imidazole ring substituted with an octyl chain at the 1-position. This structure influences its hydrophobicity, enabling its use as an extractant in organic solvents like Shellsol 2325. []

Q3: How do structural modifications of imidazole derivatives affect their metal extraction efficiency?

A3: Studies on structurally similar imidazole derivatives, like 1-hexylimidazole, 1-heptylimidazole, and 1-decylimidazole, demonstrate the impact of alkyl chain length on metal complexation and extraction efficiency. [] The presence and position of methyl substituents on the imidazole ring also influence metal ion selectivity during membrane transport. [] For example, 1-octyl-2,4-dimethylimidazole showed enhanced zinc extraction compared to other derivatives with varying methyl substitutions. [] This highlights the importance of structure-activity relationships (SAR) in tailoring imidazole derivatives for specific metal ion extraction applications.

Q4: Can this compound be used in applications beyond metal extraction?

A4: Research indicates the potential of this compound derivatives in diverse applications:

  • Antifungal agents: Bis-quaternary ammonium salts derived from this compound demonstrate antifungal properties, expanding their potential in wood preservation and other applications. []
  • RNA preservation: While not directly studied, research on magnetic ionic liquids (MILs) containing imidazole groups suggests the potential of this compound-based MILs for RNA extraction and preservation, opening avenues for applications in biological research. []

Q5: Are there any studies on the thermal stability of this compound and its derivatives?

A5: While the provided research doesn't directly address the thermal stability of this compound, a related study investigated the thermal decomposition of 1-octyl-3-methylimidazolium halide ionic liquids. [] Understanding the thermal behavior of related compounds can provide insights into the potential stability and limitations of this compound under various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.